(R)-3-(1-Aminoethyl)phenol

Catalog No.
S808211
CAS No.
518060-42-9
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(1-Aminoethyl)phenol

CAS Number

518060-42-9

Product Name

(R)-3-(1-Aminoethyl)phenol

IUPAC Name

3-[(1R)-1-aminoethyl]phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1

InChI Key

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N

SMILES

CC(C1=CC(=CC=C1)O)N

Canonical SMILES

CC(C1=CC(=CC=C1)O)N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N

(R)-3-(1-Aminoethyl)phenol, also known as (R)-3-(1-aminoethyl)phenol hydrochloride, is a chiral compound characterized by a phenolic structure with an aminoethyl substituent at the 3-position. Its molecular formula is C8H12ClNOC_8H_{12}ClNO with a molecular weight of 173.64 g/mol. The compound exhibits two enantiomers, with the (R) configuration denoting a specific arrangement of atoms around the chiral center, which is crucial for its biological activity and chemical reactivity .

  • Biomedical Research

    Some phenethylamines, including structurally similar molecules, have been investigated for their potential role in modulating various biological processes PubChem: ). This includes research on neurotransmitters and their interactions in the central nervous system.

  • Material Science

    Phenethylamine derivatives can be used as building blocks for the synthesis of more complex molecules with desired properties. For instance, some phenethylamine derivatives find use in the development of new materials like polymers or pharmaceuticals ScienceDirect: .

(R)-3-(1-Aminoethyl)phenol serves as an important intermediate in various synthetic pathways. Key reactions involving this compound include:

  • Synthesis of Quinolone Antibiotics: It acts as a precursor for synthesizing quinolone derivatives, which are known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial DNA gyrase, leading to cell death.
  • Formation of Thiourea Derivatives: The compound can react with benzoyl isothiocyanate to produce thiourea derivatives, which are utilized as chiral solvating agents in nuclear magnetic resonance spectroscopy .
  • Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the amino group, allowing for further functionalization and derivatization.

Several synthesis methods have been developed for (R)-3-(1-Aminoethyl)phenol:

  • Diastereoselective Addition to Chiral Imines: One approach involves adding a nucleophile to a chiral imine derived from (R)-1-phenylethylamine, allowing for the formation of the desired enantiomer.
  • Enantioselective Reduction of Ketones: This method employs chiral catalysts to selectively reduce ketones to yield (R)-3-(1-Aminoethyl)phenol.
  • Diastereoselective Reduction of Imines: This method has proven efficient in producing high enantiomeric excess of the compound.

(R)-3-(1-Aminoethyl)phenol finds applications in various fields:

  • Pharmaceutical Development: It is primarily used as a building block in the synthesis of pharmaceuticals, particularly antibiotics and other biologically active compounds.
  • Chiral Solvating Agent: Its thiourea derivatives serve as chiral solvating agents in analytical chemistry, aiding in the resolution of enantiomers during spectroscopic analysis .
  • Research Tool: The compound is used in biochemical research to study enzyme mechanisms and interactions due to its unique structural features.

Interaction studies involving (R)-3-(1-Aminoethyl)phenol focus on its reactivity and binding affinity with various biological targets. For instance:

  • Binding Studies with DNA Gyrase: Research has demonstrated that derivatives incorporating this compound can effectively inhibit DNA gyrase, showcasing its potential as an antibacterial agent.
  • Chiral Recognition: The thiourea derivatives derived from (R)-3-(1-Aminoethyl)phenol have been studied for their ability to selectively bind different enantiomers in solution, providing insights into chiral discrimination processes .

Several compounds share structural similarities with (R)-3-(1-Aminoethyl)phenol. Here are some notable examples:

CompoundSimilarityUnique Features
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride0.90Hydroxy group at the 2-position
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride0.90Methoxy substitution at para position
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride0.90Methoxy substitution at meta position
(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride0.88Two methoxy groups at different positions

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications. The unique configuration and functional groups present in (R)-3-(1-Aminoethyl)phenol contribute to its distinct chemical behavior and potential therapeutic uses compared to these similar compounds.

XLogP3

0.9

Dates

Modify: 2023-08-16

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